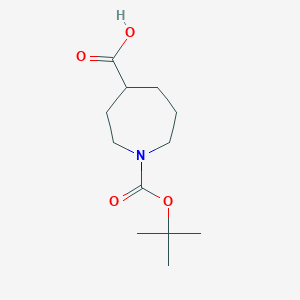

1-Boc-azepane-4-carboxylic acid

説明

Significance of Azepane Scaffolds in Organic and Medicinal Chemistry

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery and organic synthesis. nih.gov Its derivatives are found in a variety of natural products and pharmacologically active molecules, demonstrating a wide range of biological activities, including anticancer, antiviral, and antidiabetic properties. nih.gov The three-dimensional arrangement and conformational flexibility of the azepane ring are often crucial for its biological activity, allowing for precise interactions with biological targets. [from previous search]

More than 20 drugs approved by the FDA contain the azepane motif, highlighting its pharmaceutical importance. [from previous search] Notable examples include Tolazamide, an antidiabetic drug, and Azelastine, a potent histamine (B1213489) antagonist. [from previous search] The natural product (-)-balanol, which contains an azepane ring, is a known inhibitor of protein kinase C and has served as a foundational scaffold for developing potential antitumor agents. [from previous search] This proven track record in successful drug development underscores the continued interest in synthesizing novel azepane-containing compounds.

Overview of 1-Boc-Azepane-4-Carboxylic Acid as a Key Synthetic Intermediate

Within the family of azepane derivatives, this compound stands out as a particularly useful synthetic intermediate. It is a bifunctional molecule featuring a seven-membered azepane ring with two key functional groups: a carboxylic acid at the 4-position and a secondary amine at the 1-position, which is protected by a tert-butoxycarbonyl (Boc) group.

The strategic placement of these groups makes it an ideal building block. The Boc group serves as a protecting shield for the nitrogen atom, preventing it from participating in unwanted side reactions during a multi-step synthesis. This protection is robust under many reaction conditions but can be selectively and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent functionalization. Simultaneously, the carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, most commonly amide bond formation through coupling reactions with amines. This dual functionality allows for a controlled, stepwise elaboration of the molecular structure.

Physicochemical Properties of this compound Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 868284-36-0 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol chemspider.com |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid [from previous search] |

| Purity | Commercial standards are typically ≥97% chemscene.com |

| Appearance | Solid |

| Solubility | The Boc group enhances solubility in many organic solvents. [from previous search] |

This data is compiled from multiple sources and may have slight variations depending on the supplier and analytical method.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is the synthesis of novel, complex molecules with potential therapeutic applications. Scientists utilize this intermediate to explore new chemical space and to develop drug candidates with tailored pharmacological profiles.

Research efforts have focused on using this scaffold to create inhibitors of specific enzymes. For instance, studies have explored the synthesis of azepane derivatives to inhibit non-canonical IκB kinases, which are implicated in metabolic disorders like obesity. Other research has targeted the development of caspase inhibitors, which play a role in apoptosis (programmed cell death) and are relevant to cancer therapy. More broadly, derivatives of Boc-protected azepane carboxylic acids are used to generate ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous diseases, including cancer and neurodegenerative disorders. nih.gov

The general research strategy involves using the carboxylic acid function of this compound to attach it to other molecular fragments, followed by the removal of the Boc group to allow for further modification at the nitrogen atom. This modular approach enables the systematic variation of substituents around the azepane core to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

Key Synthetic Reactions of this compound The table below outlines the principal reactions this intermediate undergoes, making it a versatile tool in synthetic chemistry.

| Reaction Type | Description | Typical Reagents | Common Solvents |

| Amide Coupling | The carboxylic acid is coupled with a primary or secondary amine to form a stable amide bond. | EDCI, HOBt, Et₃N | Dichloromethane (B109758) (DCM) |

| Boc Deprotection | The Boc protecting group is removed from the azepane nitrogen to yield a secondary amine. | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

| Esterification | The carboxylic acid is converted into an ester. | An alcohol in the presence of an acid catalyst. | Varies |

| Reduction | The carboxylic acid is reduced to a primary alcohol. | Reducing agents like boranes or lithium aluminum hydride. | Tetrahydrofuran (THF), Diethyl ether |

Reaction conditions and yields can vary significantly based on the specific substrate and reagents used.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHJTNUKFLYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631137 | |

| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868284-36-0 | |

| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc Azepane 4 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the Azepane Core

The construction of the azepane skeleton is a key challenge in the synthesis of 1-Boc-azepane-4-carboxylic acid. Organic chemists have developed several reliable methods to form this seven-membered nitrogen-containing ring.

Ring-Closing Reactions for Azepane Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including azepanes. This reaction typically involves an acyclic diene precursor that, in the presence of a metal catalyst (commonly ruthenium-based), undergoes an intramolecular cyclization to form the desired ring. For the synthesis of azepane derivatives, a suitably substituted diene containing a nitrogen atom can be cyclized to afford the seven-membered ring. The synthesis of 4,4′-disubstituted azepines has been accomplished using the second-generation Grubbs' catalyst in a ring-closing metathesis reaction of ω-dienes. thieme-connect.de This approach offers a versatile entry to functionalized azepane cores that can be further elaborated to the target carboxylic acid.

Another classical ring-closing strategy is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. purechemistry.orgmasterorganicchemistry.com This method is particularly useful for forming five- or six-membered rings but can be adapted for the synthesis of larger rings like azepanes, albeit sometimes with lower efficiency. The reaction involves the base-catalyzed intramolecular cyclization of a diester. For the synthesis of an azepane-4-one precursor, a diester with a nitrogen atom in the backbone connecting the two ester functionalities would be required. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding ketone, which can be further functionalized to the carboxylic acid.

Ring-Expansion Strategies in Azepane Synthesis

Ring-expansion reactions provide an alternative route to the azepane core, often starting from more readily available smaller ring systems like piperidines or cyclohexanones. The Beckmann rearrangement is a classic example, where a ketoxime is converted into an amide under acidic conditions. masterorganicchemistry.comyoutube.comyoutube.com For instance, a substituted cyclohexanone (B45756) can be converted to its oxime, which upon treatment with acid, rearranges to form a seven-membered lactam (a cyclic amide). This lactam can then be reduced and further functionalized to yield the desired azepane derivative. A notable industrial application of this rearrangement is the synthesis of ε-caprolactam from cyclohexanone oxime. libretexts.org

Multistep Sequences in Azepane Construction

Often, the synthesis of complex molecules like this compound requires a multi-step approach. These sequences can involve a combination of different reaction types to build the azepane ring and introduce the necessary functional groups. A common strategy involves starting from a pre-existing cyclic or acyclic precursor and sequentially adding the required structural elements. For example, a multistep synthesis could commence with a commercially available starting material like ε-caprolactam, which already contains the seven-membered ring. The synthesis would then involve protection of the nitrogen atom, followed by functionalization at the C4 position to introduce the carboxylic acid group.

Enantioselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to access chiral this compound and its analogues is of significant interest due to the importance of chirality in drug action.

Asymmetric Approaches to Azepane Stereocenters

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. For the synthesis of chiral azepane derivatives, an unsaturated precursor, such as an N-Boc-didehydroazepane-4-carboxylic acid, could be subjected to asymmetric hydrogenation using a chiral catalyst. This approach has been successfully applied to the synthesis of Boc-protected 4-alkylprolinols and prolines, demonstrating its potential for creating chiral cyclic amino acid derivatives. nih.gov The choice of chiral ligand on the metal catalyst (often rhodium or iridium) is crucial for achieving high enantioselectivity.

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines and their derivatives. Imine reductases (IREDs) have been employed for the asymmetric reductive amination of ketone precursors to generate enantioenriched amines. nih.gov This strategy could be applied to a suitable ketone precursor of this compound to install the desired stereochemistry at the 4-position.

Chiral Auxiliary and Catalytic Methods

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in diastereoselective alkylation reactions. williams.eduyork.ac.ukelsevierpure.com In the context of synthesizing chiral this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of a substituent at the 4-position of the azepane ring. For instance, the enolate of an N-acyl azepane derivative bearing a chiral auxiliary could be alkylated with high diastereoselectivity. researchgate.net

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral organic molecules are used to catalyze enantioselective transformations. For the synthesis of chiral azepanes, an organocatalytic approach could involve the asymmetric Michael addition to an α,β-unsaturated ester or the asymmetric alkylation of a ketone precursor. The development of organocatalytic methods for the synthesis of highly substituted pyrrolidines showcases the potential of this strategy for constructing chiral nitrogen-containing heterocycles. rsc.orgnih.govresearchgate.net

Advanced Synthetic Techniques for Functionalized Azepane Carboxylic Acids

Photochemical reactions offer a powerful and unique approach to synthesizing azepine derivatives through ring expansion of aromatic precursors. organic-chemistry.org This method leverages the energy of light to induce transformations that are often difficult to achieve under thermal conditions. nih.gov A notable strategy involves the deprotonation of quaternary aromatic salts, which, upon irradiation with visible light, undergo a dearomative rearrangement and ring expansion to yield mono- and polycyclic functionalized azepines in very good yields. organic-chemistry.org This two-step process is advantageous due to its use of simple starting materials. organic-chemistry.org

The general mechanism often involves the photolysis of an azide-substituted aromatic compound, which leads to the formation of a nitrene intermediate. This highly reactive species can then insert into a bond of the aromatic ring, triggering an expansion to the seven-membered azepine core. researchgate.net This approach is a key example of how photochemical energy can be harnessed to construct strained medium-sized ring systems. nih.gov

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient pathways for the formation of carbon-nitrogen bonds essential for constructing the azepane ring. beilstein-journals.org Palladium and copper-based catalysts are frequently employed in these transformations. researchgate.net

Key strategies include:

Buchwald-Hartwig and Chan-Lam Aminations: These cross-coupling reactions are instrumental in forming the aryl-nitrogen or alkyl-nitrogen bonds that define the azepane ring. The Buchwald-Hartwig reaction typically uses a palladium catalyst, while the Chan-Lam reaction employs a copper catalyst, offering complementary reactivity. beilstein-journals.org These methods can be used in sequential or one-pot procedures to build complex heterocyclic structures. beilstein-journals.org

Intramolecular Carbonylative Cyclization: This technique involves the palladium-catalyzed intramolecular reaction of an appropriately substituted amine with a carbon monoxide (CO) source. beilstein-journals.org This allows for the direct construction of cyclic ketones, which can be precursors to functionalized azepanes. To avoid handling toxic CO gas, surrogates like molybdenum hexacarbonyl (Mo(CO)₆) are often used. beilstein-journals.org

These metal-catalyzed reactions are highly valued for their functional group tolerance and ability to create complex molecular architectures under relatively mild conditions. beilstein-journals.org

Table 1: Examples of Metal-Catalyzed Reactions in Azepine Synthesis

| Catalyst System | Reaction Type | Key Features | Source(s) |

| Pd₂(dba)₃ / RuPhos | Buchwald-Hartwig Amination | Effective for intramolecular C-N bond formation to create the azepine ring. | researchgate.net |

| CuI / L-proline | Chan-Lam Coupling | Copper-catalyzed amination, often using proline as a ligand. | researchgate.net |

| Pd(OAc)₂ / PPh₃ | Aminocarbonylation | Forms cyclic amides via insertion of a carbonyl group. | researchgate.net |

| Copper Bromide (CuBr) | Cyclization | Used for tandem amination-intramolecular cyclization. | beilstein-journals.org |

Reductive amination is a widely used and highly versatile method for synthesizing amines, including cyclic structures like azepanes. acsgcipr.org The reaction proceeds by the in-situ formation of an imine or iminium ion from an amine and a carbonyl compound (or a surrogate like a carboxylic acid), which is then reduced to the corresponding amine. masterorganicchemistry.com This approach is often considered greener and more controlled than traditional N-alkylation with alkyl halides, as it avoids issues with over-alkylation. acsgcipr.orgmasterorganicchemistry.com

An advanced and practical variation involves using a carboxylic acid as the carbonyl equivalent. nih.gov This two-step, one-pot process first involves a silane-mediated amidation to form an amide, followed by a zinc-catalyzed reduction of the amide to the amine. nih.gov This method is notable for its broad applicability and has been demonstrated on a large scale. nih.gov

For synthesizing chiral azepanes, intramolecular asymmetric reductive amination (ARA) represents a state-of-the-art technique. An iridium-catalyzed ARA of bridged biaryl derivatives has been shown to produce enantioenriched dibenz[c,e]azepines with excellent control over stereochemistry. nih.gov

The choice of reducing agent is critical for the success of reductive amination. While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents are often preferred to avoid the premature reduction of the starting carbonyl compound. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics | Source(s) |

| Sodium Triacetoxyborohydride | STAB | Mild and selective; commonly used. Does not readily reduce aldehydes/ketones. | acsgcipr.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. Use requires managing cyanide waste. | masterorganicchemistry.com |

| Phenylsilane / Zn(OAc)₂ | - | Used in the reduction of amides formed from carboxylic acids. | nih.gov |

| Catalytic Hydrogenation | H₂/Catalyst | A "green" option using hydrogen gas and a metal catalyst (e.g., Pd, Pt). | acsgcipr.org |

Green Chemistry Approaches in Azepane Synthesis

The principles of green chemistry aim to design chemical processes that minimize environmental impact, reduce waste, and enhance safety. ijpsjournal.commdpi.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like azepanes.

Key green strategies include:

Use of Benign and Recyclable Solvents: Polyethylene glycol (PEG) has been identified as an effective, non-toxic, and recyclable medium for the one-pot synthesis of N-substituted azepines under catalyst-free conditions, achieving excellent yields. organic-chemistry.org Other green solvents include water, ethanol, or supercritical fluids. ijpsjournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and often lead to higher product yields with easier purification compared to conventional heating methods. mdpi.com

Atom Economy: Reductive amination is inherently a more atom-economical process than Sₙ2-type alkylations, which generate salt byproducts. acsgcipr.org Designing syntheses to maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. ijpsjournal.com

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, such as the PEG-mediated synthesis of azepines, is highly desirable as it simplifies purification and reduces reliance on potentially toxic or expensive metals. organic-chemistry.org

Solvent-Free Reactions: Mechanochemical grinding and other solvent-free techniques reduce waste and minimize the environmental impact associated with solvent use and disposal. mdpi.com

By integrating these approaches, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable. ijpsjournal.com

Reactivity and Derivatization Strategies of 1 Boc Azepane 4 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the linkage of the azepane scaffold to other molecules through various functional groups.

The carboxylic acid of 1-Boc-azepane-4-carboxylic acid can be readily converted to amides through reactions with primary or secondary amines. This transformation is fundamental in peptide synthesis and medicinal chemistry for constructing larger, more complex molecules. nih.govbachem.comluxembourg-bio.com The process typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. bachem.com

Commonly used coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comnih.gov Phosphonium (B103445) and aminium/uronium salts like BOP, PyBOP, HBTU, and HATU are also highly effective, particularly for sterically hindered couplings, as they generate highly reactive activated esters. bachem.comsigmaaldrich.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity, especially when dealing with sensitive substrates. uni-kiel.de For instance, the use of HATU in the presence of a base like diisopropylethylamine (DIPEA) is a widely adopted method for challenging amide bond formations. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Type | Additive (if common) | Key Features |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide (B86325) | HOBt | Byproduct (DCU) is insoluble in many solvents. luxembourg-bio.compeptide.com |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | HOBt, DMAP | Water-soluble byproducts, easy to remove. peptide.comnih.gov |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | DIPEA | Highly reactive, good for hindered couplings, less epimerization. peptide.comsigmaaldrich.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | DIPEA | Excellent solubility, no guanidinylation side reactions. bachem.comsigmaaldrich.com |

| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | Phosphonium Salt | DIPEA | One of the first phosphonium reagents, effective for various amidations. bachem.com |

Beyond amide formation, the carboxylic acid group can be transformed into esters. Esterification is typically achieved by reacting this compound with an alcohol under acidic conditions. youtube.com This reaction is often catalyzed by a strong acid to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. youtube.com Another approach involves the use of coupling reagents, similar to those used in amide synthesis, to form an active ester intermediate which then reacts with the alcohol. researchgate.net For example, di-tert-butyl dicarbonate (B1257347) ((Boc)2O) can be used to facilitate esterification. researchgate.net

The carboxylic acid can also be reduced to the corresponding primary alcohol, azepane-4-methanol, using reducing agents. This transformation adds another point of potential functionalization to the molecule.

Selective Removal of the Boc Protecting Group and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the nitrogen atom of the azepane ring. smolecule.comacsgcipr.org Its selective removal is a critical step in many synthetic sequences, as it unmasks the secondary amine for further functionalization. smolecule.comacsgcipr.org

This deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). reddit.com The reaction proceeds through the formation of a carbocation, which then fragments. acsgcipr.org Other acidic conditions, such as hydrochloric acid (HCl) in an organic solvent, can also be employed. reddit.com It is important to note that the acidic conditions required for Boc removal can sometimes lead to side reactions, such as alkylation of nucleophilic sites on the substrate by the generated t-butyl cation. acsgcipr.org The use of scavengers can help mitigate these unwanted reactions. acsgcipr.org Enzymatic methods for Boc-deprotection have also been explored as a milder alternative. nih.gov

Once the Boc group is removed, the resulting secondary amine of the azepane ring becomes available for a variety of functionalization reactions. These include N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents at the nitrogen atom. This strategy is crucial for building molecular complexity and exploring structure-activity relationships in drug discovery. nih.gov

Modifications and Substitutions on the Azepane Ring System

The seven-membered azepane ring itself can be a target for chemical modification, although this is often more challenging than derivatizing the carboxylic acid or the protected amine. nih.gov Strategies for modifying the ring can involve reactions at the carbon atoms of the azepane skeleton.

For instance, the synthesis of azepane derivatives with substituents on the ring often requires starting from appropriately functionalized precursors before the ring is formed. chem-soc.si However, methods for the direct functionalization of the pre-formed ring are also of interest. These can include C-H activation strategies, which allow for the introduction of new functional groups at specific positions on the ring, although this is a more advanced and less common approach for this specific scaffold. nih.gov Ring expansion reactions from smaller rings, such as pyrrolidines, can also be a route to substituted azepanes. researchgate.net

Reactivity Profiling and Reaction Mechanism Studies

Understanding the reactivity profile of this compound is essential for its effective use in synthesis. The molecule's reactivity is primarily governed by the interplay of its three key components: the azepane ring, the Boc protecting group, and the carboxylic acid.

The azepane ring typically adopts a twist-chair conformation, which is energetically more favorable than a chair conformation for a seven-membered ring. smolecule.com This conformation influences the accessibility of different positions on the ring to reagents.

Reaction mechanism studies often focus on the key transformations of this molecule. For example, the mechanism of amide bond formation involves the activation of the carboxylic acid to form a reactive intermediate, such as an O-acylisourea in the case of carbodiimide reagents, which is then attacked by the amine. luxembourg-bio.comnih.gov The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the tert-butyl cation. acsgcipr.org

Conformational Analysis and Structural Investigations of Azepane Carboxylic Acid Derivatives

Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, CD)

Spectroscopic methods are indispensable for investigating the three-dimensional structures of flexible molecules like azepane derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose.

¹H NMR: The proton NMR spectrum provides a wealth of information. For 1-Boc-azepane-4-carboxylic acid, the acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region of 10-12 ppm, a distinctive feature for carboxylic acids. libretexts.org The protons on the carbons adjacent to the carboxylic acid are expected to resonate in the 2-3 ppm range. libretexts.org Crucially, the signals from the azepane ring protons can reveal its preferred conformation. The presence of the bulky tert-butoxycarbonyl (Boc) group can slow the rate of ring inversion and rotation around the C-N amide bond, sometimes resulting in two distinct sets of signals for the ring protons. beilstein-journals.org This phenomenon indicates an equilibrium between two different conformers that are stable on the NMR timescale. beilstein-journals.org

¹³C NMR: The carbonyl carbon of the carboxylic acid group in this compound is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the azepane ring provide additional data points for a complete structural assignment.

Circular Dichroism (CD) Spectroscopy is another valuable technique, particularly for chiral molecules, to study conformational changes. nih.gov While this compound itself is achiral, CD spectroscopy would be essential for studying chiral derivatives, where changes in the azepane ring conformation would lead to measurable differences in the absorption of circularly polarized light.

Other spectroscopic methods like 1-anilino-8-naphthalenesulfonate (ANS) spectroscopy and intrinsic tryptophan fluorescence can detect conformational changes that alter the exposure of hydrophobic regions of a molecule. nih.gov

Table 1: Characteristic NMR Chemical Shifts for this compound Functional Groups An interactive table summarizing typical NMR data.

| Functional Group | Atom | Typical Chemical Shift (ppm) | Signal Characteristics | Reference |

|---|---|---|---|---|

| Carboxylic Acid | -OH | 10 - 12 | Broad singlet, disappears with D₂O exchange | libretexts.org |

| Carboxylic Acid | -C =O | 160 - 180 | libretexts.org | |

| Boc Group | -C(CH ₃)₃ | ~1.4 | Singlet | beilstein-journals.org |

| Azepane Ring | α-protons to COOH | 2 - 3 | Multiplet | libretexts.org |

Computational Chemistry Approaches to Conformational Preferences

Computational modeling provides deep insights into the energetics and dynamics of molecular conformations, complementing experimental data.

MD simulations are used to model the movement of atoms in a molecule over time, revealing its dynamic behavior and conformational landscape. For a flexible molecule like this compound, MD simulations can map the free energy profile along a specific reaction coordinate, such as the rotation of a dihedral angle. nih.gov These simulations typically place the molecule in a simulated environment, such as a box of water molecules, to account for solvent effects. nih.gov

A key application is studying the conformational equilibrium of the carboxylic acid group. While gas-phase calculations often show the syn conformation (where the hydroxyl hydrogen points toward the carbonyl oxygen) to be more stable, MD simulations in an aqueous environment have shown that the anti conformation can be the lower free energy state. nih.gov This shift is attributed to the anti conformer's enhanced ability to form stabilizing hydrogen bonds with the surrounding water molecules. nih.gov

DFT is a quantum mechanical method used to calculate the electronic structure and, consequently, the stability of different molecular conformations. By optimizing the geometry of various possible conformers (e.g., chair, boat, twist-chair) and calculating their energies, DFT can identify the most stable, lowest-energy structures. biointerfaceresearch.com

For the parent azepane ring, high-level electronic structure calculations have shown that the twist-chair conformation is the most stable, while the chair form often represents a transition state. nih.gov DFT studies are also crucial for understanding how substituents alter this preference. For example, in a study of monofluorinated azepanes, DFT calculations, combined with NMR data, demonstrated that a single fluorine atom could significantly bias the ring towards one major conformation. rsc.org DFT can also be used to analyze electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide information about the molecule's reactivity. biointerfaceresearch.comnih.gov

Table 2: Relative Stability of Azepane Ring Conformations An interactive table based on computational findings.

| Conformation | Relative Stability | Status | Reference |

|---|---|---|---|

| Twist-Chair | Most Stable | Ground State | nih.gov |

| Chair | Less Stable | Transition State | nih.gov |

| Boat | Less Stable | Higher Energy Conformation | nih.gov |

Influence of Substituents on Azepane Ring Conformation

The substituents on the azepane ring—the N-Boc group and the C4-carboxylic acid—exert a profound influence on its conformational preferences.

N-Boc Group: The tert-butoxycarbonyl (Boc) group is sterically demanding. Its presence on the nitrogen atom introduces a significant rotational barrier around the N-C(O) amide bond. This restricted rotation can lead to the existence of two distinct and slowly interconverting conformers (syn- and anti-orientations of the Boc group relative to the ring). beilstein-journals.org This effect is often directly observable in the NMR spectrum, which may show a doubling of signals for the ring protons. beilstein-journals.org

C4-Carboxylic Acid Group: The carboxylic acid at the 4-position can exist in either an axial or equatorial position relative to the plane of the azepane ring. The preferred orientation will depend on a balance of steric and electronic factors. Furthermore, the conformation of the carboxyl group itself (syn vs. anti) is influenced by its environment. Studies on similar molecules show that intramolecular hydrogen bonding favors the syn form in non-polar environments, while intermolecular interactions with polar solvents like water can favor the anti form. nih.gov

Conformational Constraints and their Impact on Molecular Interactions

The specific, low-energy conformations adopted by this compound are critical for its function as a molecular building block. The conformational constraints imposed by the substituents lock the molecule into a limited set of well-defined three-dimensional shapes.

This pre-organization is highly relevant for molecular interactions, particularly in the context of drug design. When a molecule binds to a biological target like a protein, it must adopt a specific shape (a "bioactive conformation") to fit into the binding site. The inherent conformational preferences of the azepane ring and the orientation of its substituents determine how well it can present its key functional groups—the hydrogen-bonding carboxylic acid and the protected amine—for interaction.

By restricting the conformational freedom of the azepane scaffold, substituents can reduce the entropic penalty of binding, potentially leading to higher affinity for a target. This principle is a cornerstone of fragment-based drug discovery, where small, conformationally defined molecules are used to find "hot-spots" on protein surfaces. enamine.net The defined twist-chair conformation of the azepane ring, coupled with the specific spatial positioning of the C4-carboxylic acid, creates a unique scaffold that can be exploited for developing molecules that engage in precise and high-affinity molecular interactions.

Applications in Medicinal Chemistry and Drug Discovery

1-Boc-Azepane-4-Carboxylic Acid as a Scaffold for Bioactive Molecules

The structural features of this compound, namely the protected amine and the carboxylic acid handle, make it an exceptionally versatile starting material for creating diverse molecular architectures. The Boc (tert-butoxycarbonyl) group ensures the nitrogen atom's reactivity is masked, allowing for selective modifications at other positions, while the carboxylic acid provides a convenient point for amide bond formation or other functional group transformations. unc.edu

Development of Azepane-Based Scaffolds for Drug Candidates

The azepane core is present in numerous natural products and approved drugs, highlighting its pharmaceutical relevance. researchgate.netbohrium.com Its derivatives have demonstrated a wide array of pharmacological activities, and the development of novel azepane-containing analogues is an active area of research in medicinal chemistry. nih.govcolab.ws The flexible yet constrained nature of the seven-membered ring allows it to present substituents in specific spatial orientations, which is crucial for effective interaction with biological targets. lifechemicals.com The ability to introduce specific substituents into the azepane ring can bias it towards a single major conformation, a key strategy in effective drug design. lifechemicals.com Researchers have developed various synthetic strategies, such as ring-closing reactions and ring-expansion of smaller cyclic compounds, to construct the azepane framework. researchgate.netrsc.org The synthesis of functionalized azepanes is critical as it opens up a significant area of three-dimensional chemical space that is often underrepresented in medicinal chemistry libraries compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine. nih.gov

Table 1: Examples of Bioactive Compounds and Drug Candidates Featuring the Azepane Scaffold

| Compound/Drug | Therapeutic Area/Target | Significance |

|---|---|---|

| Balanol | Antitumor Agent | A naturally occurring metabolite that acts as an ATP-competitive inhibitor of protein kinase C. It has served as a scaffold for developing synthetic analogues. lifechemicals.com |

| Tolazamide | Antidiabetic | An oral blood glucose-lowering drug used for type 2 diabetes. lifechemicals.com |

| Azelastine | Antihistamine | A potent, second-generation selective histamine (B1213489) antagonist. lifechemicals.com |

| Rucaparib | Anticancer (PARP Inhibitor) | An FDA-approved PARP-1 inhibitor used in cancer therapy, featuring a dibenzo[b,e]azepine-dione structural element. nih.gov |

| Galantamine | Alzheimer's Disease | An alkaloid containing a tetrahydro-benzazepine framework used for the treatment of Alzheimer's disease. researchgate.net |

Role in the Design of Peptidomimetics and Constrained Amino Acid Analogues

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. nih.govacs.org Peptidomimetics, molecules that mimic the structure and function of peptides but with improved drug-like properties, are a key focus of drug discovery. acs.org Constraining the conformation of amino acid side chains or the peptide backbone is a widely used strategy to enhance potency, receptor selectivity, and enzymatic stability. nih.govvub.be

This compound and its derivatives are excellent tools for this purpose. Incorporating the azepane ring into a peptide sequence creates a constrained amino acid analogue. nih.gov This constraint reduces the number of accessible low-energy conformations, potentially locking the molecule into the bioactive shape required for target binding. vub.beresearchgate.net Specifically, azepane-derived quaternary amino acids have been shown to be effective inducers of β-turns, one of the most common secondary structures in proteins that plays a key role in molecular recognition events. nih.gov The azepane ring can also serve as a scaffold to mimic dipeptide units, further expanding its utility in peptidomimetic design. researchgate.net

Structure-Activity Relationship (SAR) Studies of Azepane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govcolab.ws For azepane derivatives, SAR studies focus on how modifications to the ring and its substituents affect interactions with biological targets. nih.gov

Impact of Azepane Ring Modifications on Biological Activity

The seven-membered azepane ring's conformational properties are a key determinant of bioactivity. lifechemicals.com Altering the ring structure, for instance by introducing unsaturation or fusing it with other rings, can have profound effects. Quantum chemical calculations have shown that replacing a carbon atom in the cycloheptane (B1346806) ring with a nitrogen atom to form azepane causes a significant decrease in ring strain energy. nih.gov This inherent stability, combined with its unique conformational preferences (favoring twist-chair or twist-boat conformations), influences how the molecule presents its functional groups for target interaction. nih.gov Studies on oxo-azepines, for example, have demonstrated that the position of a single oxygen substituent on the flexible seven-membered ring can dramatically alter kinase inhibition selectivity. nih.gov The synthesis of heterocycle-fused azepine derivatives has been found to yield compounds with promising pharmacological activity, particularly for central nervous system disorders. tandfonline.comresearchgate.net

Exploration of Substituent Effects on Target Interaction

Table 2: Illustrative SAR Findings for Azepane Derivatives

| Parent Scaffold | Target/Activity | Substituent Modification | Impact on Activity |

|---|---|---|---|

| Tryptophan-Azepine-Acylhydrazone | Anti-TMV Activity | Chloro group on phenyl ring | Activity order: para > meta > ortho nih.gov |

| Tryptophan-Azepine-Acylhydrazone | Anti-TMV Activity | Methoxy group on phenyl ring | Activity order: ortho > meta > para nih.gov |

| Tryptophan-Azepine-Acylhydrazone | Larvicidal Activity | Introduction of lipophilic groups (e.g., tert-butyl, phenyl) | Beneficial for larvicidal activity nih.gov |

| 2-Oxo-azepine | Kinase Inhibition | Positional Isomerism (e.g., 2-oxo vs. constitutional isomer) | Significant change in TAK1 kinase inhibition selectivity and potency nih.gov |

Targeted Therapeutic Areas and Ligand Design

The versatility of the azepane scaffold has led to its exploration in a wide range of therapeutic areas. nih.govbohrium.com Derivatives have been designed as inhibitors for various enzymes and as ligands for numerous receptors, demonstrating the broad applicability of this structural motif in drug discovery. nih.govcolab.ws

Azepane-based compounds have been investigated for numerous conditions, including cancer, microbial infections, Alzheimer's disease, and diabetes. nih.govbohrium.comcolab.ws For example, the azepane ring is a key feature in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology. nih.gov Derivatives have also been developed as caspase inhibitors, which are important in the regulation of apoptosis and have potential as anticancer agents. Furthermore, azepane-containing molecules have been designed as histamine H₃ receptor inhibitors and α-glucosidase inhibitors. nih.gov The ability to synthesize a wide variety of substituted azepanes allows medicinal chemists to fine-tune ligand design for specific biological targets, leading to the discovery of potent and selective drug candidates. researchgate.netresearchgate.net

Table 3: Therapeutic Areas and Targets for Azepane-Based Ligands

| Therapeutic Area | Biological Target | Example Application |

|---|---|---|

| Oncology | PARP-1, PARP-2 | Inhibition of DNA repair in cancer cells nih.gov |

| Oncology | Caspases, Kinases (e.g., TAK1) | Induction of apoptosis, inhibition of cancer cell signaling nih.gov |

| Neurodegenerative Disorders | Galanin Receptors, β-Secretase | Treatment of Alzheimer's disease, pain, anxiety researchgate.nettandfonline.comresearchgate.net |

| Infectious Diseases | Various microbial targets | Development of anti-tubercular and antimicrobial agents nih.gov |

| Metabolic Diseases | α-Glucosidase, Dipeptidyl peptidase-4 | Treatment of diabetes nih.govlifechemicals.com |

| CNS Disorders | Various receptors | Development of anticonvulsant drugs nih.govcolab.ws |

Modulation of G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are the largest family of membrane proteins and are among the most important drug targets. nih.govnih.gov The azepane scaffold derived from this compound is utilized in the synthesis of potent and selective ligands for various GPCRs. The conformational flexibility of the seven-membered ring allows it to adopt shapes that can fit into the specific binding pockets of these receptors, modulating their activity.

Research has shown that chiral azepane derivatives are crucial for creating enantiomerically pure compounds that can selectively target GPCRs involved in diseases like cancer and neurodegenerative disorders. smolecule.com The development of selective ligands is critical in drug discovery to minimize off-target effects. nih.gov While specific examples directly starting from this compound are proprietary or in early-stage development, the general utility of this scaffold in creating GPCR modulators is well-established in the literature. The synthesis of such modulators often involves using the azepane core to present key pharmacophoric groups in a precise three-dimensional arrangement to interact with the receptor.

Inhibitors of Specific Enzymes (e.g., CFTR potentiators, Kinase Inhibitors)

The functionalized azepane structure is a key component in the design of inhibitors for various enzyme classes, including kinases and potentially modulators for proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Azepane derivatives have been successfully developed as kinase inhibitors. For instance, novel azepane derivatives were synthesized and evaluated for their ability to inhibit protein kinase B (PKB/Akt) and protein kinase A (PKA). acs.org One notable compound, a (−)-balanol-derived lead structure containing an azepane moiety, showed high potency with an IC₅₀ value of 4 nM against PKB-α. acs.org Studies have also explored azepane derivatives as inhibitors of non-canonical IκB kinases, which are implicated in obesity-related metabolic disorders.

| Compound Class | Target Kinase | Reported Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| Balanol Analogue | Protein Kinase B (PKB-α) | IC₅₀ = 4 nM | Cancer | acs.org |

| Azepane Derivatives | IκB Kinases (non-canonical) | Leads for new treatments | Metabolic Disorders |

CFTR Potentiators: The CFTR protein is an ion channel, and mutations in its gene cause cystic fibrosis. nih.govnih.gov Potentiators are molecules that enhance the channel's opening probability. Structure-based drug discovery efforts have identified various molecular scaffolds that can act as CFTR potentiators. nih.gov While specific derivatives of this compound as CFTR potentiators are not explicitly detailed in the provided results, the general class of heterocyclic compounds is under active investigation. The search for novel modulators aims to find compounds with improved pharmacokinetic profiles compared to existing drugs like ivacaftor. nih.govnih.gov The azepane scaffold offers a unique three-dimensional structure that could be optimized to fit into allosteric binding sites on the CFTR protein. nih.gov

Ligands for Other Biological Targets (e.g., ion channels, DNA minor groove-binding agents)

The versatility of the azepane scaffold extends to other important biological targets.

Ion Channels: Beyond CFTR, azepane derivatives are explored as modulators of other ion channels. For example, they have been incorporated into hybrids designed to target the mitochondrial Na⁺/Ca²⁺ exchanger, which is relevant for neurodegenerative conditions like Alzheimer's disease. nih.gov The azepane structure can serve as a rigid framework to position functional groups for optimal interaction with the complex architectures of ion channels.

DNA Minor Groove-Binding Agents: The minor groove of DNA is a target for drugs that can interfere with DNA replication and transcription, a strategy often used in anticancer and antimicrobial therapies. nih.govesr.ie Researchers have synthesized polyhydroxylated azepanes to investigate their potential as DNA minor groove binders. nih.gov These compounds, which can be conceptually derived from azepane building blocks, incorporate the iminosugar-like azepane ring as a recognition element. Studies showed that while these initial compounds had moderate binding affinity to DNA compared to established agents like propamidine, they exhibited some in vitro anticancer activity, suggesting the promise of this scaffold for developing new therapeutic agents. nih.gov

| Compound Class | Biological Target | Application | Key Finding | Reference |

|---|---|---|---|---|

| Aza-CGP37157-lipoic acid hybrids | Mitochondrial Na⁺/Ca²⁺ exchanger | Neuroprotection (Alzheimer's) | Showed promising neuroprotective profile and NRF2 induction. | nih.gov |

| Polyhydroxylated azepanes | DNA Minor Groove | Anticancer | Moderate DNA binding but showed in vitro anticancer activity. | nih.gov |

Chiral Azepane Derivatives in Enantioselective Drug Design

Chirality plays a paramount role in modern drug development, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govnih.govmdpi.com The use of single-enantiomer drugs is now standard practice to enhance efficacy and safety. nih.gov

This compound and its chiral analogues are valuable precursors in enantioselective synthesis. The azepane ring provides a conformationally constrained scaffold that is attractive for building bioactive agents with specific three-dimensional structures. nih.gov The development of synthetic methods to produce enantiomerically pure azepane derivatives is a key area of research. For instance, diastereoselective reduction techniques have been used to obtain pure enantiomers of azepane-based hybrids for evaluation as neuroprotective agents. nih.gov

The ability to synthesize enantiomerically pure compounds is critical for targeting specific biological pathways with high precision. smolecule.com Chiral azepane derivatives have been instrumental in creating potent inhibitors for enzymes like protein kinase B, where stereochemistry dictates the binding affinity and selectivity. acs.org As drug discovery moves towards more complex and specific targets, the demand for chiral building blocks like derivatives of this compound will continue to grow, enabling the design of next-generation enantioselective drugs. nih.govnih.gov

Advanced Research Perspectives and Future Directions

Integration of 1-Boc-Azepane-4-Carboxylic Acid into Combinatorial Libraries

The strategic incorporation of unique and diverse scaffolds into screening collections is a cornerstone of modern drug discovery. The this compound molecule is an ideal candidate for inclusion in combinatorial libraries due to its inherent structural features and versatile chemical handles. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled deprotection and subsequent derivatization, while the carboxylic acid moiety provides a convenient attachment point for a wide array of chemical building blocks via amide bond formation.

The primary advantage of using this compound in combinatorial synthesis lies in its ability to introduce three-dimensional diversity into otherwise linear or planar compound libraries. The flexible nature of the seven-membered azepane ring allows it to adopt multiple low-energy conformations, which can be crucial for optimizing interactions with biological targets. By systematically varying the substituents at the carboxylic acid position and on the azepane ring (after Boc deprotection and further functionalization), vast libraries of compounds with diverse spatial arrangements can be generated.

While specific examples of large-scale combinatorial libraries built exclusively from this compound are not extensively detailed in publicly available literature, the principles of diversity-oriented synthesis (DOS) strongly support its utility. DOS aims to create structurally diverse and complex molecules, often inspired by natural products, to explore novel areas of chemical space. The azepane scaffold is of considerable relevance for such chemistry-driven drug discovery approaches.

A representative workflow for the integration of this compound into a combinatorial library is depicted below:

| Step | Description | Key Considerations |

| 1. Solid-Phase Synthesis | The carboxylic acid of this compound is anchored to a solid support (e.g., Wang resin). | Efficient coupling and cleavage conditions are essential. |

| 2. Boc Deprotection | The Boc protecting group is removed under acidic conditions to expose the secondary amine. | Orthogonal protecting group strategies may be employed for more complex derivatives. |

| 3. 'R1' Group Introduction | A diverse set of building blocks (e.g., acylating agents, sulfonyl chlorides, isocyanates) are reacted with the free amine to introduce the first point of diversity. | A wide range of commercially available and synthetically accessible building blocks can be utilized. |

| 4. Cleavage from Resin | The derivatized azepane is cleaved from the solid support. | Cleavage conditions must be compatible with the newly introduced functional groups. |

| 5. 'R2' Group Introduction | The free carboxylic acid is then coupled with a diverse library of amines to introduce the second point of diversity. | High-throughput parallel synthesis techniques can be employed to generate a large library of final compounds. |

This systematic approach allows for the rapid generation of a large number of distinct azepane derivatives, each with unique physicochemical properties and potential biological activities.

Development of Novel Synthetic Routes for Complex Azepane Structures

The development of efficient and stereoselective methods for the synthesis of complex and substituted azepanes is a key area of research, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. While this compound is a valuable starting material, researchers are continuously exploring novel synthetic strategies to access a wider range of functionalized azepane cores.

Recent advances in synthetic methodology have provided new avenues for the construction of the azepane ring system. These methods often focus on ring-expansion reactions, cycloadditions, and dearomatization strategies. For instance, photochemical dearomative ring expansion of nitroarenes has emerged as a powerful technique to convert six-membered aromatic rings into seven-membered azepane frameworks. nih.gov This method, mediated by blue light, allows for the synthesis of complex azepanes from simple starting materials in a limited number of steps. nih.gov

Another promising approach involves the use of bicyclic precursors that can be selectively opened to reveal functionalized azepanes. For example, the reaction of dihalocarbene species with N-Boc protected unsaturated nitrogen heterocycles can generate bicyclic intermediates, which upon reductive amination and ring cleavage, yield substituted azepanes. rsc.org

Furthermore, asymmetric synthesis methodologies are being developed to control the stereochemistry of substituents on the azepane ring. This is particularly important as the chirality of a drug molecule can have a profound impact on its efficacy and safety. An example of this is the enantioselective synthesis of [b]-annulated azepane scaffolds via olefin cross-metathesis followed by hydrogenation, which yields products with a trans-configuration in a stereoselective manner. chemistryviews.org

A summary of selected novel synthetic strategies for complex azepane structures is presented in the table below:

| Synthetic Strategy | Description | Advantages |

| Photochemical Dearomative Ring Expansion | Conversion of nitroarenes to azepanes using blue light-mediated photochemistry. nih.gov | Access to complex azepanes from simple precursors; mild reaction conditions. nih.gov |

| Ring Expansion of Bicyclic Precursors | Synthesis of bicyclic intermediates followed by selective ring opening to yield functionalized azepanes. rsc.org | Provides access to a variety of substitution patterns. |

| Asymmetric Olefin Cross-Metathesis | Enantioselective synthesis of annulated azepanes with control over relative stereochemistry. chemistryviews.org | High stereocontrol, enabling the synthesis of optically active compounds. chemistryviews.org |

| Tethered Aminohydroxylation | Stereoselective synthesis of heavily hydroxylated azepane iminosugars using an osmium-catalyzed reaction. nih.gov | High regio- and stereocontrol for the introduction of hydroxyl and amino groups. nih.gov |

These advanced synthetic methods are expanding the toolkit available to medicinal chemists, enabling the creation of novel and complex azepane derivatives for biological evaluation.

Advanced Computational Studies for Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the rational design of new therapeutic agents with improved potency and selectivity. In the context of azepane-based drug discovery, computational studies play a crucial role in understanding the conformational preferences of the flexible azepane ring and in predicting the binding interactions of its derivatives with biological targets.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and specificity. For azepane derivatives, computational docking simulations can be used to predict the binding mode of a ligand within the active site of a protein. This information can then be used to guide the design of new analogs with improved interactions. For example, molecular modeling studies based on the crystal structure of protein kinase B (PKB) in complex with an azepane-based inhibitor were used to guide the optimization of novel derivatives with enhanced activity and improved plasma stability. nih.gov

In addition to predicting binding modes, computational methods can also be used to calculate the binding free energies of ligands, providing a quantitative measure of their affinity for a target. These calculations can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Furthermore, computational studies can be used to explore the conformational landscape of the azepane ring. The seven-membered ring of azepane can adopt several different chair and boat conformations, and the preferred conformation can have a significant impact on the biological activity of the molecule. Understanding these conformational preferences is therefore critical for effective drug design. lifechemicals.com

The application of computational methods in the rational design of azepane-based drugs is summarized below:

| Computational Method | Application in Azepane Drug Design | Example |

| Molecular Docking | Predicts the binding mode and affinity of azepane derivatives to a target protein. | Docking simulations of 1,3,4-oxadiazoline analogs of combretastatin A-4 into the crystal structure of tubulin to determine the probable binding model. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the azepane ligand-protein complex over time, providing insights into binding stability and conformational changes. | Used to rationalize the different activities of azepane derivatives as protein kinase inhibitors by analyzing conformational changes in the ligands and protein. nih.gov |

| Quantum Mechanics (QM) Calculations | Provides accurate calculations of the electronic properties and conformational energies of azepane derivatives. | DFT investigations of the Bischler-Napieralski reaction for the synthesis of carboline structures, which can be related to fused azepane systems. researchgate.net |

| Pharmacophore Modeling | Identifies the key chemical features required for biological activity, guiding the design of new azepane derivatives with similar properties. | Used in the design of azepane-based inhibitors for various targets by identifying the essential spatial arrangement of functional groups. |

The integration of these computational approaches into the drug discovery pipeline is expected to accelerate the development of new and effective azepane-based therapeutics.

Emerging Biological Applications of Azepane Carboxylic Acid Derivatives

Derivatives of azepane carboxylic acids are being investigated for a wide range of therapeutic applications, reflecting the versatility of this scaffold in interacting with diverse biological targets. The unique conformational properties of the azepane ring, combined with the ability to introduce a variety of functional groups, make it an attractive starting point for the discovery of novel drugs.

One of the emerging areas of interest is in the treatment of central nervous system (CNS) disorders. For example, novel bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine and dopamine transporters. nih.gov These compounds exhibit favorable pharmacokinetic properties and have shown potential in preclinical models for neuropsychiatric disorders. nih.govacs.org

In the field of oncology, azepane-based compounds are being explored as potential anti-cancer agents. The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C, and has served as a scaffold for the development of synthetic analogs with antitumor activity. lifechemicals.com Structure-based optimization of azepane derivatives has also led to the discovery of potent and plasma-stable inhibitors of protein kinase B (PKB/Akt), a key enzyme in cell survival pathways. nih.gov

Furthermore, the azepane scaffold is being utilized in the development of novel antimicrobial agents. Rational design has led to the creation of azepane-glycoside antibiotics that target the bacterial ribosome, showing activity against drug-resistant strains of Staphylococcus aureus. nih.gov

A summary of emerging biological applications for azepane carboxylic acid derivatives is provided in the table below:

| Therapeutic Area | Biological Target/Mechanism of Action | Potential Indication |

| Neuroscience | Monoamine transporter (NET, DAT) inhibition | Neuropsychiatric disorders (e.g., depression, ADHD) nih.gov |

| Oncology | Protein kinase B (PKB/Akt) inhibition | Cancer nih.gov |

| Infectious Diseases | Bacterial ribosome inhibition | Bacterial infections (including resistant strains) nih.gov |

| Inflammatory Diseases | Histamine (B1213489) H3 receptor antagonism | Allergic rhinitis, asthma nih.gov |

| Metabolic Diseases | α-Glucosidase inhibition | Type 2 diabetes nih.gov |

The continued exploration of the biological activities of azepane carboxylic acid derivatives is likely to uncover new therapeutic opportunities and lead to the development of novel medicines for a variety of diseases.

Q & A

Q. What are the standard synthetic methods for introducing the Boc protecting group to azepane-4-carboxylic acid derivatives?

The Boc (tert-butoxycarbonyl) group is typically introduced via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). For example, Boc-protected carboxylic acids are activated with EDCI/HOBt, followed by reaction with amines in the presence of triethylamine (Et₃N). The Boc group is later removed using trifluoroacetic acid (TFA) under controlled conditions . Purification often involves silica gel column chromatography with hexane/ethyl acetate gradients .

Q. How should researchers purify 1-Boc-azepane-4-carboxylic acid intermediates, and what solvents are optimal?

Silica gel column chromatography is the primary purification method, with gradients of hexane and ethyl acetate (e.g., 50:50 to 0:100) to elute Boc-protected intermediates. Post-reaction workup includes washing with water, saturated NaHCO₃, and brine to remove residual reagents. Drying over MgSO₄ and solvent evaporation under reduced pressure are critical steps to isolate pure products .

Q. What safety protocols are essential when handling Boc-protected compounds during synthesis?

Protective equipment (gloves, goggles, lab coats) and fume hoods are mandatory. Waste containing Boc intermediates must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can coupling efficiency be optimized for Boc-protected azepane-4-carboxylic acid in peptide-like syntheses?

Reaction parameters such as temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of EDCI/HOBt), and reaction time (6–15 hours) significantly impact yields. Pre-activation of the carboxylic acid (10 minutes) before amine addition improves coupling efficiency. Monitoring via TLC or LC-MS is recommended to track reaction progression .

Q. What strategies resolve contradictions in reported Boc deprotection yields using TFA?

Variability in TFA deprotection yields (e.g., 58–76% in thiazolidine-4-carboxylic acid derivatives) can arise from differences in reaction time (1–8 hours), TFA concentration, or steric hindrance. Systematic optimization, including kinetic studies and intermediate characterization by ¹H NMR, helps identify ideal conditions. For sensitive substrates, milder acids (e.g., HCl in dioxane) may be tested .

Q. How do structural modifications of the azepane ring influence the stability of Boc-protected intermediates?

Substituents on the azepane ring (e.g., methyl or aryl groups) can alter steric and electronic properties, affecting Boc group stability. Computational modeling (DFT) or empirical stability tests (e.g., monitoring decomposition under acidic conditions) provide insights into structure-property relationships. For example, bulky groups may slow TFA-mediated deprotection .

Methodological and Analytical Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

- ¹H NMR : Confirms Boc group presence (singlet at ~1.4 ppm for tert-butyl) and azepane ring conformation.

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- HPLC : Assesses purity (>97% by HLC in commercial standards) .

Q. How can researchers mitigate racemization during Boc protection/deprotection of chiral azepane derivatives?

Low-temperature reactions (0–4°C) and minimized exposure to strong acids reduce racemization. Chiral HPLC or polarimetry post-synthesis verifies enantiomeric integrity. For stereochemically sensitive substrates, alternative protecting groups (e.g., Fmoc) may be explored .

Data Interpretation and Reproducibility

Q. Why do yields vary in multi-step syntheses involving Boc-protected intermediates, and how can reproducibility be improved?

Yield discrepancies often stem from incomplete coupling or side reactions (e.g., ester hydrolysis). Strict adherence to anhydrous conditions, reagent quality control, and standardized workup protocols enhance reproducibility. Detailed reporting of reaction parameters (e.g., stirring speed, solvent batch) in publications is advised .

Q. How should researchers validate synthetic pathways for this compound derivatives in peer-reviewed studies?

Follow SRP (Standards for Reporting Qualitative Research) guidelines:

- Document background, purpose, and methodology (reagents, conditions, analysis).

- Provide raw spectral data (NMR, MS) in supplementary materials.

- Discuss limitations (e.g., scalability, byproduct formation) and compare results with prior literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。